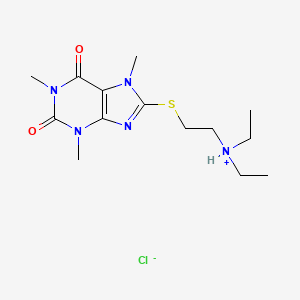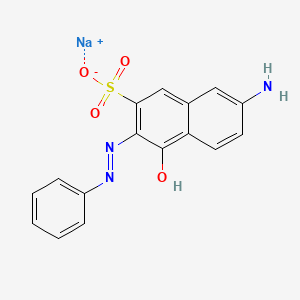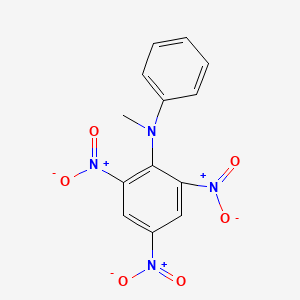
N-Methyl-2,4,6-trinitro-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2,4,6-trinitro-N-phenylaniline is a chemical compound with the molecular formula C13H10N4O6 It is known for its distinctive structure, which includes a phenyl group attached to a nitrogen atom that is also bonded to a methyl group and three nitro groups at the 2, 4, and 6 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4,6-trinitro-N-phenylaniline typically involves nitration reactions. One common method is the nitration of N-methyl aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2,4,6-trinitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: Under certain conditions, the compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: The major products are N-methyl-2,4,6-triamino-N-phenylaniline.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products can include nitroso or nitro derivatives, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
N-Methyl-2,4,6-trinitro-N-phenylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-2,4,6-trinitro-N-phenylaniline involves its interaction with cellular components. The nitro groups play a crucial role in its biological activity. For instance, in cancer cells, the compound can induce apoptosis by increasing the ratio of Bax/Bcl-2 expression, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular signaling pathways that regulate cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2,4,6-trinitroaniline: Similar in structure but lacks the phenyl group.
2,4,6-Trinitroaniline: Similar but without the methyl group.
N-Methylpicramide: Another related compound with similar nitro group arrangements.
Uniqueness
N-Methyl-2,4,6-trinitro-N-phenylaniline is unique due to the presence of both a phenyl group and a methyl group attached to the nitrogen atom, along with three nitro groups on the benzene ring
Propiedades
Número CAS |
56042-31-0 |
|---|---|
Fórmula molecular |
C13H10N4O6 |
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
N-methyl-2,4,6-trinitro-N-phenylaniline |
InChI |
InChI=1S/C13H10N4O6/c1-14(9-5-3-2-4-6-9)13-11(16(20)21)7-10(15(18)19)8-12(13)17(22)23/h2-8H,1H3 |
Clave InChI |
QNMFHVHLGOZVAH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


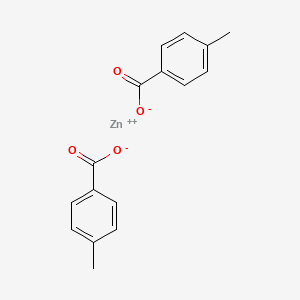
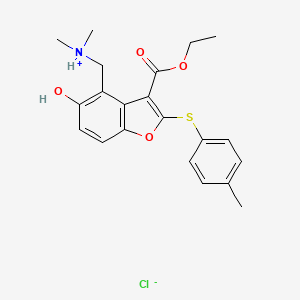
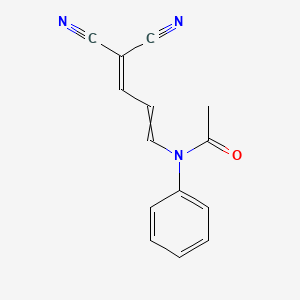
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
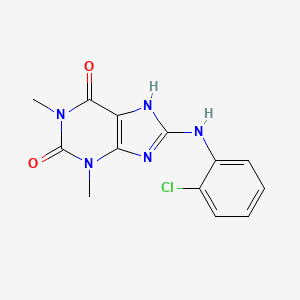

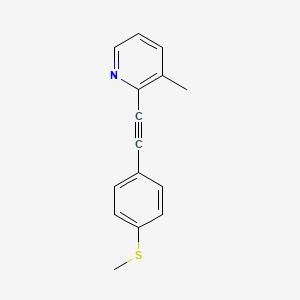
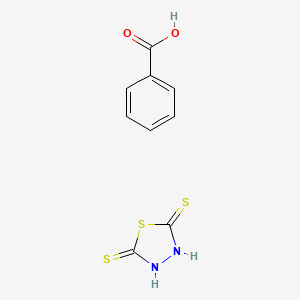
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)
